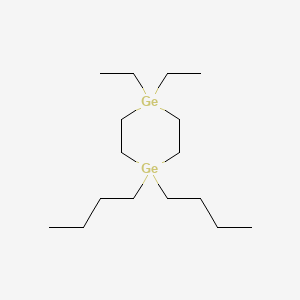![molecular formula C12H30NO4PSi2 B13801491 Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic acid group esterified with two trimethylsilyl groups, and an acetylamino group attached to a butyl chain. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester typically involves a multi-step process:
Formation of the Acetylamino Group: The initial step involves the acetylation of a butylamine derivative to form the acetylamino group.
Introduction of the Phosphonic Acid Group:
Esterification with Trimethylsilyl Groups: Finally, the phosphonic acid group is esterified with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to a phosphine derivative.
Substitution: The trimethylsilyl groups can be substituted with other silyl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or silyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the acetylamino group.
Reduction: Phosphine derivatives.
Substitution: Compounds with substituted silyl or alkyl groups.
科学的研究の応用
Chemistry
In synthetic chemistry, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is used as a precursor for the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and phosphonate-based drugs. Its structure allows it to interact with biological molecules in specific ways, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is explored for its potential as a drug candidate. Its ability to inhibit certain enzymes or interact with biological targets can be leveraged in the development of new therapeutic agents.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can act as a ligand for metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [1-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Acetylamino)propyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Acetylamino)butyl]phosphonic acid bis(tert-butyldimethylsilyl)ester
Uniqueness
Compared to similar compounds, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its specific butyl chain length and the presence of trimethylsilyl ester groups. These structural features influence its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications.
特性
分子式 |
C12H30NO4PSi2 |
|---|---|
分子量 |
339.51 g/mol |
IUPAC名 |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]acetamide |
InChI |
InChI=1S/C12H30NO4PSi2/c1-9-10-12(13-11(2)14)18(15,16-19(3,4)5)17-20(6,7)8/h12H,9-10H2,1-8H3,(H,13,14) |
InChIキー |
XBLIXEWXKLIVMW-UHFFFAOYSA-N |
正規SMILES |
CCCC(NC(=O)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


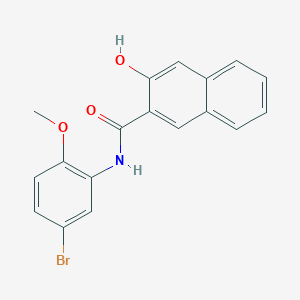
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
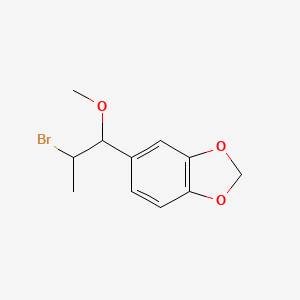

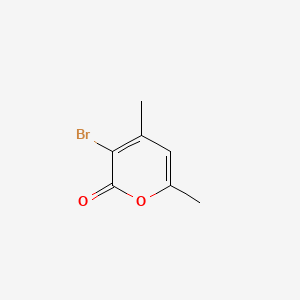
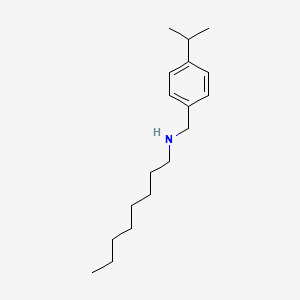
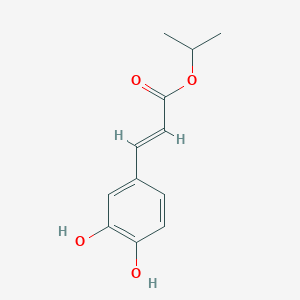
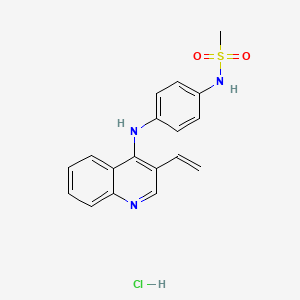
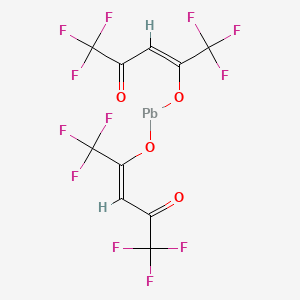

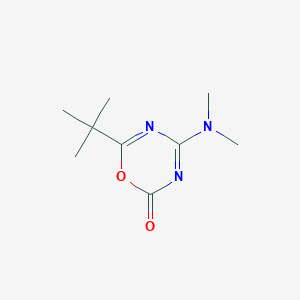
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

